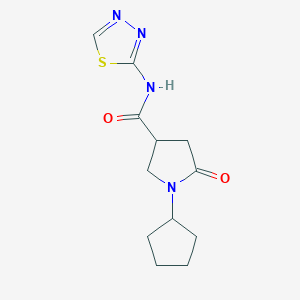
N-(4-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide (referred to as FMBS) is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields, including medicine and biology. FMBS is a fluorescent dye that can be used as a probe for various biological and biochemical studies.
作用機序
The mechanism of action of FMBS involves its ability to bind to specific targets and emit fluorescence upon excitation. The binding of FMBS to its target can induce conformational changes, which can be detected by changes in fluorescence intensity or wavelength. The emission of fluorescence is due to the relaxation of the excited state of FMBS to its ground state.
Biochemical and Physiological Effects:
FMBS has been shown to have minimal cytotoxicity and can be used to study live cells. It has also been shown to be stable under physiological conditions, making it an ideal probe for in vivo studies. FMBS has been used to study the binding of proteins, DNA, and RNA, as well as to investigate enzyme activity and membrane potential changes.
実験室実験の利点と制限
FMBS has several advantages over other fluorescent probes, including its high sensitivity, stability, and low cytotoxicity. However, it also has some limitations, including its relatively low quantum yield and limited photostability under prolonged irradiation.
将来の方向性
Future research on FMBS could focus on developing new derivatives that have improved photostability and quantum yield. FMBS could also be used to study the interaction of proteins with other small molecules, such as drugs, and to investigate the role of post-translational modifications in protein function. Additionally, FMBS could be used to study the dynamics of protein-protein interactions in live cells.
合成法
The synthesis of FMBS involves a multistep process that includes the reaction of 4-fluoro-2-methylaniline with 2-nitrobenzaldehyde to form 4-fluoro-2-methyl-N-(2-nitrobenzyl)aniline. This intermediate is then reacted with thionyl chloride to form the corresponding chloro derivative, which is further reacted with sodium azide to form the benzoxadiazole ring. The final step involves the reaction of the benzoxadiazole intermediate with sulfamic acid to form FMBS.
科学的研究の応用
FMBS has been widely used as a fluorescent probe for various biological and biochemical studies. It has been used to study the binding of proteins, DNA, and RNA, as well as to investigate enzyme activity and membrane potential changes. FMBS has also been used to study the localization and trafficking of proteins in cells.
特性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3S/c1-8-7-9(14)5-6-10(8)17-21(18,19)12-4-2-3-11-13(12)16-20-15-11/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLAXNGJNVLYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=CC3=NON=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5400507.png)

![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylphenol](/img/structure/B5400523.png)


![N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5400541.png)
![methyl [7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetate](/img/structure/B5400559.png)
![1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5400561.png)
![N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5400568.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5400570.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5400582.png)
![2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5400586.png)
![3-methyl-7-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5400592.png)